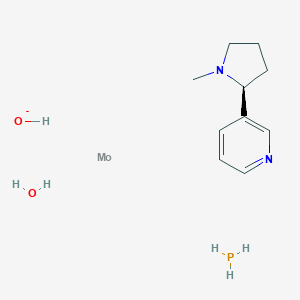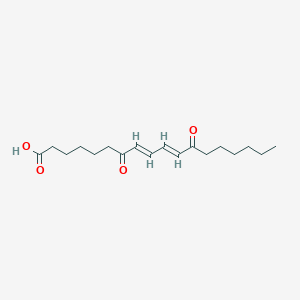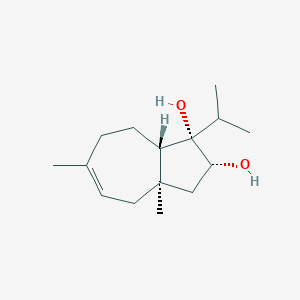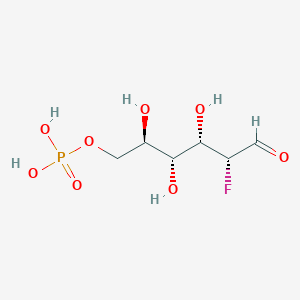
Nicotinium molybdophosphate resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinium molybdophosphate resin (NMP) is a type of ion-exchange resin that is commonly used in scientific research applications due to its unique properties. NMP is synthesized using a specific method that involves the combination of nicotinium cations and molybdophosphate anions, resulting in a highly porous and stable resin.
Scientific Research Applications
Nicotinium molybdophosphate resin has a wide range of scientific research applications, including the separation and purification of various compounds. It is commonly used in the pharmaceutical industry for the separation of drugs and drug metabolites. This compound is also used in environmental research for the removal of heavy metals from water and soil samples. Additionally, this compound is used in the research of catalysis and electrochemistry.
Mechanism of Action
The mechanism of action of Nicotinium molybdophosphate resin is based on its ion-exchange properties. This compound has a high affinity for certain ions, such as heavy metals, and can selectively remove them from a solution. This is due to the specific structure of this compound, which allows it to attract and bind certain ions while repelling others.
Biochemical and Physiological Effects
This compound does not have any direct biochemical or physiological effects on living organisms. However, it can indirectly affect them by removing harmful substances from the environment. For example, this compound can be used to remove heavy metals from water sources, which can have a positive impact on the health of aquatic organisms and humans who consume them.
Advantages and Limitations for Lab Experiments
One of the main advantages of Nicotinium molybdophosphate resin is its high stability, which makes it ideal for use in lab experiments. It is also highly selective, which allows for precise separation and purification of compounds. However, this compound can be expensive and difficult to produce in large quantities, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of Nicotinium molybdophosphate resin in scientific research. One potential area of research is the development of new synthesis methods that are more cost-effective and scalable. Additionally, this compound could be used in the development of new materials for catalysis and electrochemistry. Finally, this compound could be used in the development of new environmental remediation technologies for the removal of pollutants from soil and water sources.
Conclusion
This compound is a highly stable and selective ion-exchange resin that has a wide range of scientific research applications. Its unique properties make it ideal for the separation and purification of compounds, as well as the removal of harmful substances from the environment. While there are limitations to its use, the future directions for this compound research are promising and could lead to new breakthroughs in a variety of fields.
Synthesis Methods
The synthesis method of Nicotinium molybdophosphate resin involves the combination of nicotinium cations and molybdophosphate anions. The nicotinium cations are derived from nicotinic acid, while the molybdophosphate anions are derived from molybdic acid and sodium phosphate. The combination of these two components results in a highly porous and stable resin that is ideal for ion-exchange applications.
properties
CAS RN |
104062-50-2 |
|---|---|
Molecular Formula |
C10H20MoN2O2P- |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;molybdenum;phosphane;hydroxide;hydrate |
InChI |
InChI=1S/C10H14N2.Mo.2H2O.H3P/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;;;;/h2,4,6,8,10H,3,5,7H2,1H3;;2*1H2;1H3/p-1/t10-;;;;/m0..../s1 |
InChI Key |
FIGBAUYODLXFAN-CZEDPBFNSA-M |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.O.[OH-].P.[Mo] |
SMILES |
CN1CCCC1C2=CN=CC=C2.O.[OH-].P.[Mo] |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.O.[OH-].P.[Mo] |
synonyms |
nicotinium molybdophosphate resin NMP resin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)



![5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate](/img/structure/B217895.png)



![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)

![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)